molecular formula C15H13N3O B3831886 4-[(6-methylpyridin-2-yl)methyl]-2H-phthalazin-1-one

4-[(6-methylpyridin-2-yl)methyl]-2H-phthalazin-1-one

Cat. No.: B3831886
M. Wt: 251.28 g/mol
InChI Key: TXITYPYOHXRMKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(6-methylpyridin-2-yl)methyl]-2H-phthalazin-1-one is a heterocyclic compound that features a phthalazinone core substituted with a 6-methylpyridin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-methylpyridin-2-yl)methyl]-2H-phthalazin-1-one typically involves the cyclization of a precursor compound. One common method involves the reaction of 1-(6-methylpyridin-2-yl)-2-(quinolin-4-yl)ethanone with hydrazine hydrate in a solvent such as dimethylformamide . The reaction conditions often require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(6-methylpyridin-2-yl)methyl]-2H-phthalazin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the phthalazinone core.

    Reduction: Reduced forms of the compound, potentially altering the pyridine ring.

    Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.

Scientific Research Applications

4-[(6-methylpyridin-2-yl)methyl]-2H-phthalazin-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(6-methylpyridin-2-yl)methyl]-2H-phthalazin-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(6-methylpyridin-2-yl)methyl]-2H-phthalazin-1-one is unique due to its phthalazinone core, which imparts distinct chemical and biological properties. This core structure can enhance the compound’s stability and reactivity, making it a valuable scaffold for drug development and material science applications .

Properties

IUPAC Name

4-[(6-methylpyridin-2-yl)methyl]-2H-phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-10-5-4-6-11(16-10)9-14-12-7-2-3-8-13(12)15(19)18-17-14/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXITYPYOHXRMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CC2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(6-methylpyridin-2-yl)methyl]-2H-phthalazin-1-one
Reactant of Route 2
4-[(6-methylpyridin-2-yl)methyl]-2H-phthalazin-1-one
Reactant of Route 3
4-[(6-methylpyridin-2-yl)methyl]-2H-phthalazin-1-one
Reactant of Route 4
4-[(6-methylpyridin-2-yl)methyl]-2H-phthalazin-1-one
Reactant of Route 5
4-[(6-methylpyridin-2-yl)methyl]-2H-phthalazin-1-one
Reactant of Route 6
4-[(6-methylpyridin-2-yl)methyl]-2H-phthalazin-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.